molecular formula C8H14N2O B128216 Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one CAS No. 151665-85-9

Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one

Cat. No. B128216
M. Wt: 154.21 g/mol
InChI Key: WLXFQWJYMRTINR-UHFFFAOYSA-N
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Description

Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one is a heterocyclic compound that belongs to a broader class of chemical structures characterized by the presence of nitrogen atoms within a fused bicyclic ring system. This structural motif is found in various bioactive molecules and pharmaceuticals, which makes the synthesis and study of such compounds of significant interest in medicinal chemistry.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been reported in several studies. For instance, a new series of enantiomerically pure hexahydro-1H-pyrazino[1,2-a]quinoxalines were synthesized from 1-fluoro-2-nitrobenzene and S-amino acids, employing a twelve-step process that includes a key intramolecular Mitsunobu cyclization step . Another study reported the synthesis of pyridopyrazine-1,6-diones from 6-hydroxypicolinic acids using a one-pot coupling/cyclization reaction, which proceeds under mild conditions and yields good results . These methods highlight the complexity and the multi-step nature of synthesizing such heterocyclic compounds.

Molecular Structure Analysis

The molecular structure of hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one and related compounds is characterized by the presence of multiple nitrogen atoms and a bicyclic ring system. NMR spectroscopy is a common technique used to study these structures, as demonstrated in a study where 1H and 13C NMR spectroscopy was used to investigate the properties of hydrazino derivatives of dihydro-1H-pyrazolo[1,2-a]pyridazine diones . The study revealed structural variations such as ring-chain tautomerism and cis-trans isomerism, which are important in understanding the behavior and reactivity of these molecules.

Chemical Reactions Analysis

The reactivity of hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one analogs can be inferred from related studies. For example, the synthesis of 7,8-dihydrothieno[3',2':4,5]pyrrolo[1,2-a]pyrazin-5(6H)-ones was achieved using a modified four-component Ugi reaction, which demonstrates the versatility of these compounds in forming combinatorial libraries . Additionally, the synthesis of hexahydro-1H-2,6-methanopyrrolo[1,2-a]pyrazines involved cyclization reactions to form substituted ethylenic bridges . These reactions are indicative of the potential chemical transformations that hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one could undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one can be deduced from the properties of similar compounds. For instance, the use of microwave irradiation facilitated the synthesis of 1H-pyrazino[1,2-a]quinoxaline-1,5(6H)-dione derivatives, suggesting that such conditions could be favorable for the synthesis of related compounds . The studies mentioned do not directly address the physical properties such as melting point, solubility, or stability of hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one, but they provide a foundation for understanding the general characteristics of this class of compounds.

Scientific Research Applications

  • Synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives

  • Design and synthesis of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives as anti-cancer agents

  • Pyrido[2,3-b]pyrazine-based full-color fluorescent materials

  • Synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives

  • Design and synthesis of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives as anti-cancer agents

  • Pyrido[2,3-b]pyrazine-based full-color fluorescent materials

  • Synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives

  • Design and synthesis of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives as anti-cancer agents

  • Pyrido[2,3-b]pyrazine-based full-color fluorescent materials

properties

IUPAC Name

1,2,3,4,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c11-8-3-1-2-7-6-9-4-5-10(7)8/h7,9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLXFQWJYMRTINR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCCN2C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40626485
Record name Octahydro-6H-pyrido[1,2-a]pyrazin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one

CAS RN

151665-85-9
Record name Octahydro-6H-pyrido[1,2-a]pyrazin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Pyrazin-2-yl-butyric acid ethyl ester (1 g, 5.14 mmol) was dissolved in abs. EtOH (50 ml) and hydrogenated over 10% Pd/C (200 mg) at 50 psi for 20 hours. After filtration, the solvent was removed under vacuum and the residue was purified by flash chromatography (DCM/MeOH/32% NH4OH from 95/5/0.5 to 90/10/1 respectively) to afford the title compound (454 mg, 57% yield).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
200 mg
Type
catalyst
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
57%

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